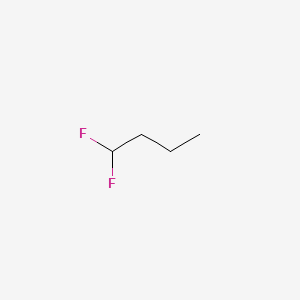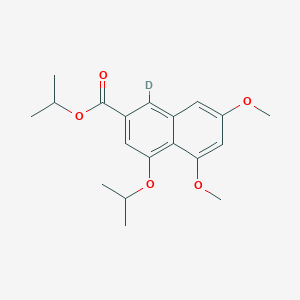![molecular formula C15H14O2 B14754932 2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethoxy group at the second position and an aldehyde group at the third position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the ethylation of 2-hydroxy-[1,1’-biphenyl]-3-carbaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromo-[1,1’-biphenyl]-3-carbaldehyde and ethylboronic acid. This reaction is performed under an inert atmosphere using a palladium catalyst and a base such as potassium phosphate in a solvent like toluene.
Industrial Production Methods
Industrial production of 2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Ethoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-[1,1’-biphenyl]-3-carbaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure with the aldehyde group at the fourth position.
2-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the ethoxy and aldehyde groups on the biphenyl structure
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-ethoxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-13(11-16)9-6-10-14(15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Clé InChI |
PWFUPLPMPFFURY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
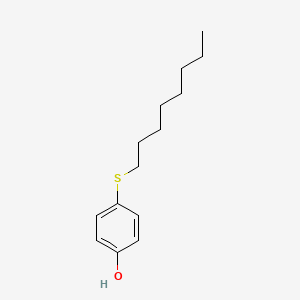
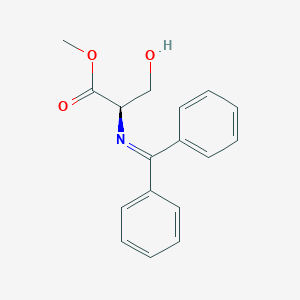
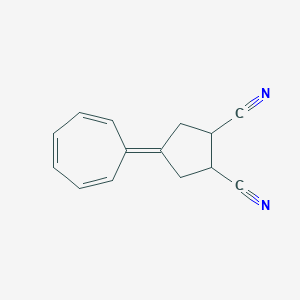

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)

![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)

![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
